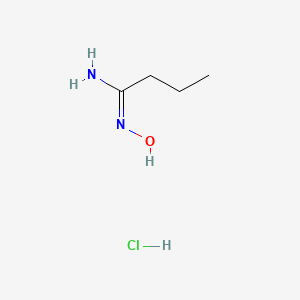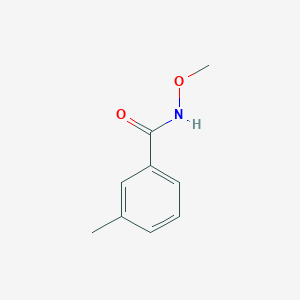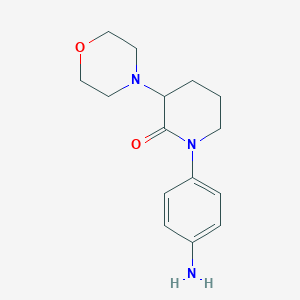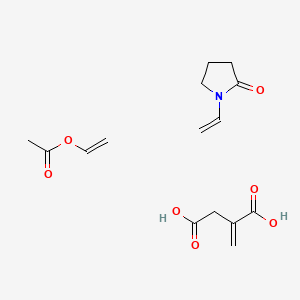
Ethenyl acetate;1-ethenylpyrrolidin-2-one;2-methylidenebutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl acetate: , 1-ethenylpyrrolidin-2-one , and 2-methylidenebutanedioic acid are three distinct chemical compounds with unique properties and applications
Métodos De Preparación
Ethenyl Acetate
Ethenyl acetate is primarily produced through the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst. This process can be carried out in either the gas phase or the liquid phase . The reaction conditions typically involve temperatures between 100-200°C and pressures of 0.6-0.8 MPa .
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one is synthesized by the vinylation of 2-pyrrolidone. This involves the base-catalyzed reaction of 2-pyrrolidone with acetylene . The reaction is typically carried out under controlled conditions to ensure high yield and purity.
2-methylidenebutanedioic acid
2-methylidenebutanedioic acid is produced through microbial fermentation. The primary producer is the fungal species Aspergillus terreus, which can produce significant quantities of itaconic acid through the fermentation of sugars such as glucose . The process involves several steps, including fermentation, filtering, crystallization, decolorization, and drying .
Análisis De Reacciones Químicas
Ethenyl Acetate
Ethenyl acetate undergoes various chemical reactions, including polymerization, hydrolysis, and transesterification. Common reagents used in these reactions include acids, bases, and alcohols. For example, in the presence of an acid catalyst, ethenyl acetate can undergo hydrolysis to produce acetic acid and ethanol .
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one can undergo polymerization to form polyvinylpyrrolidone. This polymerization reaction is typically initiated by free radicals or other polymerization initiators . The resulting polymer has various applications in pharmaceuticals and other industries.
2-methylidenebutanedioic acid
2-methylidenebutanedioic acid can undergo various chemical reactions, including polymerization and esterification. It can be polymerized to form polyitaconic acid, which has applications in the production of resins and other materials . Esterification reactions with alcohols can produce esters of itaconic acid, which are used as plasticizers and other additives.
Aplicaciones Científicas De Investigación
Ethenyl Acetate
Ethenyl acetate is widely used as a monomer in the production of polyvinyl acetate and polyvinyl alcohol, which are used in adhesives, coatings, and films . It is also used as a solvent in various industrial applications .
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one is used to produce polyvinylpyrrolidone, which has applications in pharmaceuticals as a binder and stabilizer . It is also used in cosmetics, food processing, and other industries due to its solubility and biocompatibility .
2-methylidenebutanedioic acid
2-methylidenebutanedioic acid is used as a precursor for the production of polymers, resins, and other chemicals . It has applications in the production of superabsorbent polymers, coatings, and adhesives . Additionally, itaconic acid has antimicrobial properties and is being explored for use in medical applications .
Mecanismo De Acción
Ethenyl Acetate
Ethenyl acetate acts primarily as a monomer in polymerization reactions. The vinyl group in ethenyl acetate undergoes free radical polymerization to form polyvinyl acetate, which can be further hydrolyzed to produce polyvinyl alcohol .
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one polymerizes to form polyvinylpyrrolidone through free radical polymerization. The resulting polymer has a high affinity for water and can form hydrogen bonds with various molecules, making it useful as a binder and stabilizer in pharmaceuticals .
2-methylidenebutanedioic acid
2-methylidenebutanedioic acid undergoes polymerization to form polyitaconic acid. The double bond in itaconic acid allows for various chemical modifications, making it a versatile precursor for the production of various polymers and resins .
Comparación Con Compuestos Similares
Ethenyl Acetate
Similar compounds to ethenyl acetate include methyl acetate, ethyl acetate, and butyl acetate. Ethenyl acetate is unique due to its vinyl group, which allows it to undergo polymerization reactions .
1-ethenylpyrrolidin-2-one
Similar compounds to 1-ethenylpyrrolidin-2-one include 2-pyrrolidone and N-methylpyrrolidone. 1-ethenylpyrrolidin-2-one is unique due to its ability to polymerize and form polyvinylpyrrolidone, which has various pharmaceutical and industrial applications .
2-methylidenebutanedioic acid
Similar compounds to 2-methylidenebutanedioic acid include maleic acid and fumaric acid. 2-methylidenebutanedioic acid is unique due to its microbial production and its ability to form polyitaconic acid, which has various industrial applications .
Propiedades
Número CAS |
68928-72-3 |
|---|---|
Fórmula molecular |
C15H21NO7 |
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
ethenyl acetate;1-ethenylpyrrolidin-2-one;2-methylidenebutanedioic acid |
InChI |
InChI=1S/C6H9NO.C5H6O4.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3(5(8)9)2-4(6)7;1-3-6-4(2)5/h2H,1,3-5H2;1-2H2,(H,6,7)(H,8,9);3H,1H2,2H3 |
Clave InChI |
YDFCBRIGTOQHPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC=C.C=CN1CCCC1=O.C=C(CC(=O)O)C(=O)O |
Números CAS relacionados |
68928-72-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


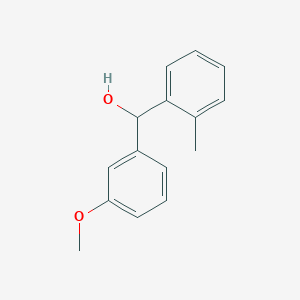
![2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14114236.png)
![N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B14114239.png)
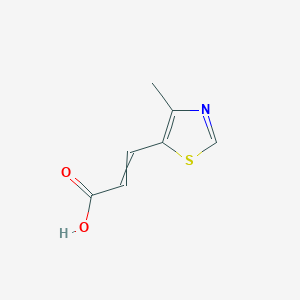
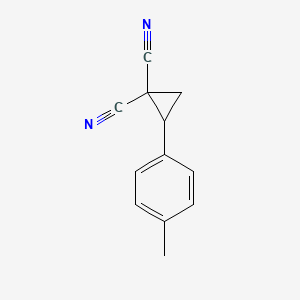
![1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester](/img/structure/B14114253.png)

![1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114263.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14114269.png)
![tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14114270.png)
